Product packaging for Desmethyl 2N-Nitroso Mirtazapine(Cat. No.:)

Desmethyl 2N-Nitroso Mirtazapine

Cat. No.: B1160073
M. Wt: 280.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl 2N-Nitroso Mirtazapine is a stable-labeled nitrosamine impurity and a deuterated derivative of the secondary amine present in the antidepressant drug Mirtazapine . This compound serves as a highly characterized reference material essential for ensuring the safety and quality of pharmaceutical products. It is specifically designed to meet stringent global regulatory standards for nitrosamine impurities set by authorities including the FDA, EMA, and pharmacopoeias such as the USP, JP, and BP . In a research context, this standard is critical for analytical method development and validation (AMV), as well as for routine Quality Control (QC) testing in the production of Mirtazapine . Its primary applications include accurately establishing detection limits, precisely quantifying trace levels of nitrosamine impurities, and verifying that these potentially genotoxic contaminants remain within the strict safety thresholds mandated by regulatory bodies . By using this certified reference standard, researchers can support applications for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), ensuring patient safety and regulatory compliance . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and must not be administered to humans.

Properties

Molecular Formula

C₁₆H₁₆N₄O

Molecular Weight

280.32

Origin of Product

United States

Structural Characterization and Nomenclature of Desmethyl 2n Nitroso Mirtazapine

Standardized Nomenclatural Designations and Synonyms

The compound is identified by various names and codes across different chemical and regulatory databases. These designations ensure precise communication and identification in scientific literature and among researchers.

The International Union of Pure and Applied Chemistry (IUPAC) name for the deuterated version of this compound is 4,4,6,6,14,14-hexadeuterio-5-nitroso-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8(13),9,11,16,18-hexaene. lgcstandards.com A common chemical name is 2-nitroso-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine. sincopharmachem.comsynzeal.comchemicea.com

This compound is also known by several synonyms, which often arise from its role as a mirtazapine (B1677164) impurity or metabolite. These include N-Nitroso Desmethyl Mirtazapine, N-Nitroso Mirtazapine EP Impurity D, and N-Nitroso Mirtazapine USP Related Compound A. synzeal.comchemicea.comallmpus.com

Below is a data table summarizing the key nomenclatural and identification details for Desmethyl 2N-Nitroso Mirtazapine.

Identifier Type Designation
IUPAC Name (Deuterated) 4,4,6,6,14,14-hexadeuterio-5-nitroso-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8(13),9,11,16,18-hexaene lgcstandards.com
Chemical Name 2-nitroso-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine sincopharmachem.comsynzeal.comchemicea.com
Synonyms N-Nitroso Desmethyl Mirtazapine, N-Nitroso Mirtazapine EP Impurity D, N-Nitroso Mirtazapine USP Related Compound A synzeal.comchemicea.comallmpus.com
Molecular Formula C₁₆H₁₆N₄O sincopharmachem.comchemicea.comallmpus.combioorganics.biz
Molecular Weight 280.32 g/mol chemicea.comallmpus.com
CAS Number Not Available (for the non-deuterated form) sincopharmachem.comchemicea.comallmpus.combioorganics.biz

Chemical Structure and its Relationship to Mirtazapine and Demethylated Metabolites

This compound is a derivative of mirtazapine, a tetracyclic antidepressant. chemicea.comnih.gov The chemical structure of mirtazapine is characterized by a four-ring system.

The formation of this compound involves two key transformations of the mirtazapine molecule. The first is demethylation, where the methyl group (CH₃) is removed from the piperazine (B1678402) nitrogen atom. This process results in the formation of desmethyl mirtazapine, also known as normirtazapine. medchemexpress.comcaymanchem.com Desmethyl mirtazapine is a known metabolite of mirtazapine, formed in the body by cytochrome P450 enzymes, particularly CYP3A4. caymanchem.com

The second modification is the addition of a nitroso group (N=O) to the nitrogen atom of the piperazine ring where the methyl group was previously located. chemicea.com This nitrosation of the secondary amine in desmethyl mirtazapine leads to the formation of this compound. chemicea.com

Mechanistic Pathways of Desmethyl 2n Nitroso Mirtazapine Formation

Identification of Precursors and Reactants in Pharmaceutical Systems

The formation of Desmethyl 2N-Nitroso Mirtazapine (B1677164) necessitates the convergence of two key components: a nitrosatable amine and a nitrosating agent, under conditions that facilitate their reaction. ipec-europe.orgcontractpharma.comacs.org

Role of Nitrosatable Amine Moieties within Mirtazapine Structure

The primary precursor for Desmethyl 2N-Nitroso Mirtazapine is the mirtazapine molecule itself, or more specifically, its desmethyl metabolite. Mirtazapine possesses secondary and tertiary amine groups within its tetracyclic structure, which are susceptible to nitrosation. americanpharmaceuticalreview.comnih.gov Secondary amines are particularly reactive and are considered the most likely to undergo nitrosation to form stable N-nitrosamines. americanpharmaceuticalreview.comnih.gov Tertiary amines can also lead to nitrosamine (B1359907) formation, but this process is generally slower and requires more forcing conditions, often involving an initial cleavage step to form a secondary amine. americanpharmaceuticalreview.com The desmethylation of mirtazapine can occur during the manufacturing process or as a degradation product, creating a secondary amine that is highly vulnerable to reaction with nitrosating agents.

Sources and Reactivity of Nitrosating Agents

Nitrosating agents are the second critical component required for the formation of N-nitroso compounds. ipec-europe.orgipec-federation.orgpharmaexcipients.com In pharmaceutical systems, the most common sources of these agents are nitrites (NO₂⁻) and nitrates (NO₃⁻), which can be present as trace impurities in excipients, water, or even leach from packaging materials. acs.orgpharmaexcipients.comresearchgate.net

Nitrous acid (HNO₂), formed from nitrites under acidic conditions, is a potent nitrosating agent. nih.gov Other reactive nitrogen species that can act as nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl). nih.gov While nitrates are generally less reactive, they can be reduced to nitrites, thereby serving as a potential indirect source of nitrosating agents. pharmaexcipients.com The reactivity of these agents is highly dependent on the surrounding chemical environment.

Environmental and Process Factors Influencing Formation

The rate and extent of this compound formation are significantly influenced by various environmental and process-related factors. adventchembio.comipec-europe.orgcontractpharma.com

Impact of pH and Temperature Variations

pH: The pH of the formulation plays a critical role in the nitrosation reaction. Acidic conditions, typically in the pH range of 3-5, are considered optimal for the formation of nitrosamines from secondary amines and nitrites, as they facilitate the formation of the highly reactive nitrosating agent, nitrous acid. usp.orgusp.org At very low pH, the reaction rate may decrease due to the protonation of the amine, making it less nucleophilic. nih.gov While the risk is lower at neutral or basic pH, the formation of nitrosamines can still occur, sometimes catalyzed by other substances like aldehydes. usp.orgusp.org

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the formation of N-nitrosamines. adventchembio.comcontractpharma.com Storage of pharmaceutical products at high temperatures has been shown to increase the formation of nitrosamine impurities. researchgate.net This is a critical consideration for the entire lifecycle of a drug product, from manufacturing to storage and handling.

Role of Excipients and Formulation Components

Excipients, the inactive ingredients in a drug formulation, can be a significant source of nitrites and other reactive species that contribute to nitrosamine formation. ipec-europe.orgipec-federation.orgpharmaexcipients.comipec-europe.org The concentration of nitrites can vary between different excipients, as well as between different batches from the same manufacturer. pharmaexcipients.comipec-europe.org Beyond being a direct source of reactants, excipients can also influence the micro-environmental pH and moisture content of the formulation, further impacting the potential for nitrosation. ipec-europe.org The presence of water, for example, can facilitate the reaction by bringing the amine and nitrosating agent into solution. pmda.go.jp Certain excipient impurities, such as peroxides and formaldehyde, have also been implicated in promoting nitrosamine formation, sometimes even at neutral or basic pH. acs.org

Proposed Reaction Mechanisms and Intermediate Species

The fundamental reaction for the formation of N-nitrosamines involves the attack of a nitrosatable amine on a nitrosating agent. nih.gov In the case of this compound, the secondary amine of the desmethyl-mirtazapine molecule acts as a nucleophile.

Under acidic conditions, nitrite (B80452) ions are protonated to form nitrous acid (HNO₂). The nitrous acid can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). The secondary amine of desmethyl-mirtazapine then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine intermediate. Subsequent deprotonation yields the stable this compound.

Other proposed mechanisms involve different nitrosating species. For example, in the presence of nitrogen oxides like dinitrogen trioxide (N₂O₃), the reaction can proceed without the need for strong acidic catalysis. nih.gov The specific mechanism that predominates will depend on the particular conditions present in the pharmaceutical formulation, including the types and concentrations of reactants, pH, temperature, and the presence of catalysts or inhibitors. acs.orgpmda.go.jp

Analytical Methodologies for Desmethyl 2n Nitroso Mirtazapine Detection and Quantification

Advanced Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection forms the cornerstone of nitrosamine (B1359907) impurity analysis. sigmaaldrich.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are preferred for their high sensitivity and selectivity, which are essential for meeting stringent regulatory limits. sigmaaldrich.comacs.org High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and High-Performance Thin-Layer Chromatography (HPTLC) also serve specific roles in impurity analysis.

LC-MS/MS is a primary technique for the analysis of a wide range of nitrosamine impurities, offering high sensitivity and specificity. nih.govlcms.cz This method is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC-MS analysis. The chromatographic separation is typically achieved using a reverse-phase column, such as a C18, which effectively separates the nitrosamine impurity from the parent drug and its other metabolites. researchgate.netscirp.org Tandem mass spectrometry (MS/MS) provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference and ensuring reliable results at trace levels. researchgate.net4science.ge

Methods developed for mirtazapine (B1677164) and its primary metabolite, desmethyl mirtazapine, often use mobile phases consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid, which are compatible with mass spectrometry. scirp.orgresearchgate.net Such conditions can be adapted for the analysis of Desmethyl 2N-Nitroso Mirtazapine. The high sensitivity of modern LC-MS/MS systems allows for detection limits in the sub-nanogram-per-milliliter (ng/mL) range, which is crucial for quantifying impurities against strict regulatory thresholds. scirp.orgijpra.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Condition
Chromatography Ultra/High-Performance Liquid Chromatography (U/HPLC)
Column C18 (e.g., 100 x 2.1 mm, <3.5 µm particle size) researchgate.netscirp.org
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile scirp.org
Flow Rate 0.4 - 0.5 mL/min scirp.org
Injection Volume 5 - 10 µL scirp.org
Column Temperature 40 °C scirp.org
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization Positive (ESI+) 4science.ge

| Detection Mode | Multiple Reaction Monitoring (MRM) 4science.ge |

GC-MS/MS is another powerful technique recommended for the analysis of volatile nitrosamines. sigmaaldrich.comrestek.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the target nitrosamine. While direct liquid injection is effective for a broad range of nitrosamines, this approach introduces more of the sample matrix into the system, which can be a challenge. restek.com The high temperatures used in the GC inlet and column require that the analyte be thermally stable to avoid degradation and ensure accurate quantification.

For analysis, a non-polar or medium-polarity capillary column is typically used for separation. sigmaaldrich.com Coupling GC with a triple quadrupole mass spectrometer (MS/MS) allows for high selectivity and sensitivity, which is necessary to overcome potential matrix interferences and achieve the low detection limits required by regulatory agencies (low parts-per-billion range). restek.com While many methods focus on more volatile nitrosamines, GC-MS/MS with liquid injection can be optimized for a wider range of compounds. sigmaaldrich.com

Table 2: Representative GC-MS/MS Parameters for Nitrosamine Impurity Analysis

Parameter Condition
Chromatography Gas Chromatography (GC)
Column e.g., 5% Phenyl-arylene Polysiloxane (30 m x 0.25 mm, 0.25 µm)
Injection Mode Liquid Injection
Inlet Temperature 250 °C
Oven Program Start at 40°C, ramp to 280°C
Carrier Gas Helium
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization Mode Electron Ionization (EI)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

HPLC with UV detection is a widely available and robust analytical technique used in pharmaceutical quality control. nih.govresearchgate.net Numerous HPLC-UV methods have been developed for the quantification of mirtazapine and its primary metabolite, desmethyl mirtazapine, in various matrices. nih.govresearchgate.net These methods typically employ a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer mixture. nih.gov Detection is often performed at a wavelength around 290 nm. nih.gov

While HPLC-UV is excellent for assaying the main components and known related substances, its sensitivity and selectivity are significantly lower than mass spectrometric methods. researchgate.net For trace-level nitrosamine impurities like this compound, HPLC-UV may lack the required sensitivity to meet stringent regulatory limits of low ng/mL or parts-per-billion levels. scirp.orgnih.gov However, it can be a valuable tool for monitoring processes where higher concentrations of the impurity might occur, such as in forced degradation studies or during synthetic process development. researchgate.net

Table 3: Typical HPLC-UV Parameters for Mirtazapine and Related Compounds Analysis

Parameter Condition
Chromatography High-Performance Liquid Chromatography (HPLC)
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.gov
Mobile Phase Acetonitrile / Phosphate Buffer (e.g., pH 3.9-4.3) nih.gov
Elution Mode Isocratic or Gradient nih.gov
Flow Rate 1.0 - 1.2 mL/min nih.gov
Detection UV Spectrophotometer
Wavelength 290 nm nih.gov

| Column Temperature | 40 °C nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the determination and quantification of active ingredients and impurities in pharmaceutical dosage forms. researchgate.net A validated HPTLC method has been reported for the estimation of mirtazapine in tablets, utilizing a pre-coated silica (B1680970) gel plate and a chloroform:methanol mobile phase, with densitometric quantification at 295 nm. researchgate.net

HPTLC offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It can serve as a rapid screening tool for impurity profiling. However, similar to HPLC-UV, conventional HPTLC with densitometric detection typically does not offer the sensitivity required for trace-level quantification of genotoxic impurities like nitrosamines. researchgate.net The limit of detection for mirtazapine using a reported HPTLC method was in the microgram (µg) per spot range, which is orders of magnitude higher than the levels required for nitrosamine control. researchgate.net

Table 4: Example HPTLC Method Parameters for Mirtazapine Analysis

Parameter Condition
Stationary Phase Pre-coated Silica Gel 60 F254 on aluminum foil researchgate.net
Mobile Phase Chloroform : Methanol (1:9 v/v) researchgate.net
Chamber Saturation 30 minutes researchgate.net
Development Distance 82 mm researchgate.net
Detection Densitometric scanning
Wavelength 295 nm researchgate.net

| Rf Value (Mirtazapine) | 0.50 researchgate.net |

Optimized Sample Preparation Strategies

Effective sample preparation is a critical step in any analytical workflow, as it is essential for isolating and concentrating the target analytes from the complex sample matrix. thermofisher.com This process removes interfering substances, thereby improving the accuracy, precision, and reliability of the subsequent chromatographic analysis. thermofisher.com For trace impurities like this compound, enrichment is often necessary to achieve the required detection limits. thermofisher.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for preparing samples for the analysis of mirtazapine, its metabolites, and related impurities from pharmaceutical formulations or biological matrices. researchgate.netbrieflands.com

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For mirtazapine and its derivatives, which are basic compounds, the pH of the aqueous sample is typically adjusted to an alkaline state (e.g., using NaOH) to ensure the analytes are in their neutral, un-ionized form. nih.gov This facilitates their extraction into a non-polar organic solvent like a hexane/isoamyl alcohol or hexane/ethyl acetate mixture. nih.govbrieflands.com The organic layer, now containing the enriched analyte, can be evaporated and the residue reconstituted in the mobile phase for injection into the chromatographic system. researchgate.net LLE has demonstrated high recovery rates for mirtazapine and desmethyl mirtazapine, often exceeding 85-90%. scirp.orgnih.govnih.gov

Solid-Phase Extraction (SPE) offers a more automated and often cleaner alternative to LLE. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For compounds like mirtazapine, reverse-phase (e.g., C18) or mixed-mode cation exchange cartridges can be effective. SPE is highly efficient for sample clean-up and concentration, leading to high-quality data, particularly for sensitive LC-MS/MS analysis. researchgate.net

Mitigation of Matrix Effects and Interferences

In quantitative analysis using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact accuracy and precision. usp.orgresearchgate.netresearchgate.net These effects arise from co-eluting components in the sample matrix that interfere with the ionization of the target analyte, leading to either suppression or enhancement of the MS signal. researchgate.netwaters.comchromatographyonline.com For an impurity like this compound, which is typically present at trace levels, mitigating these interferences is paramount for reliable quantification.

Several strategies are employed to minimize or compensate for matrix effects:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. chromatographyonline.comsepscience.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. usp.org For nitrosamine analysis in water matrices, SPE using activated carbon cartridges has proven effective for extracting polar analytes. thermofisher.comphenomenex.com A simple cleanup procedure involving centrifugation and filtration can also be effective for less complex matrices. sepscience.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is a crucial step. chromatographyonline.comchromatographyonline.com Altering the stationary phase, mobile phase composition, pH, and gradient elution profile can change the retention time of the analyte relative to matrix components, thereby reducing their impact on ionization. chromatographyonline.com

Calibration Strategies: When matrix effects cannot be eliminated, specific calibration techniques can be used to compensate for them.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte. This approach helps to ensure that the standards and the samples experience similar matrix effects. nih.govnih.gov

Standard Addition: In this method, known amounts of the analyte are spiked into aliquots of the actual sample. This technique is particularly useful for complex or variable matrices where a representative blank matrix is unavailable. chromatographyonline.comnih.gov

Use of Internal Standards: The most effective way to correct for matrix effects and other variations is through the use of an appropriate internal standard, particularly a stable isotope-labeled version of the analyte. usp.orgnih.govresearchgate.net This is discussed in further detail in section 4.4.

Rigorous Method Validation Parameters for Impurity Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For impurity analysis, this means the method must be proven capable of reliably and accurately measuring the specified impurity at the required levels. Regulatory bodies, through guidelines such as those from the International Conference on Harmonisation (ICH), outline the specific parameters that must be evaluated. amazonaws.comich.orgikev.orgfda.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy.

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com For impurity methods, the LOQ must be at or below the reporting threshold.

Several approaches can be used to determine LOD and LOQ, commonly based on either the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. For the analysis of a related nitrosamine impurity, N-nitroso N-desmethyl diphenhydramine, an LC-MS/MS method achieved an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL.

Assessment of Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are core parameters that establish the quantitative performance of the method within a specified range. ich.org

Accuracy: Defined as the closeness of the test results to the true value, accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or through recovery studies. amazonaws.com Recovery studies involve spiking the matrix with known amounts of the impurity at different concentration levels (e.g., low, medium, and high). The accuracy is then reported as the percentage of the known amount that is recovered by the analysis. ikev.org

Precision: This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment. ikev.org Precision is typically reported as the relative standard deviation (%RSD) of the measurements.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards at a minimum of five different concentrations. The relationship between concentration and response is demonstrated by the correlation coefficient (r²) of the linear regression, which should ideally be very close to 1.0. ich.org

The following table summarizes validation data from a high-performance liquid chromatography (HPLC) method developed for Mirtazapine and its primary metabolite, Desmethyl Mirtazapine, which indicates the performance levels achievable for related compounds.

ParameterDesmethyl MirtazapineReference
Linearity Range10 - 250 ng/mL waters.com
Correlation Coefficient (r²)≥0.9981 waters.com
LOD0.15 ng/mL waters.com
LOQ0.46 ng/mL waters.com
Intra-day Precision (%RSD)<2.9 waters.com
Inter-day Precision (%RSD)<2.9 waters.com
Accuracy (Relative Error %)-0.62 to 5.50 waters.com
Recovery (%)106.6 waters.com

Evaluation of Selectivity and Robustness

Selectivity (or Specificity): A method's selectivity is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradants, or matrix components. amazonaws.com For impurity methods, it is crucial to demonstrate that the impurity peak is well-resolved from the main API peak and any other potential interferences. amazonaws.com This is often confirmed by analyzing spiked samples and stressed samples (e.g., those exposed to acid, base, light, heat, and oxidation) to ensure no co-elution occurs. ich.org

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of its reliability during normal usage. Typical variations tested include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. The evaluation of robustness helps establish system suitability parameters to ensure the validity of the method is maintained during routine analysis. ich.org

Utilization of Isotope-Labeled Standards for Quantitation

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis using LC-MS/MS. nih.govscispace.comnih.gov Isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on adding a known amount of an isotopically enriched form of the analyte (the "spike") to the sample. youtube.comwikipedia.org

A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it has the same physicochemical properties as the analyte, the SIL standard co-elutes chromatographically and behaves identically during sample extraction, handling, and ionization in the mass spectrometer. waters.comresearchgate.net

This co-behavior allows the SIL standard to effectively compensate for:

Variability in sample preparation and recovery. scispace.com

Matrix effects (ion suppression or enhancement). waters.comresearchgate.net

Fluctuations in instrument response. scispace.com

By measuring the ratio of the response of the native analyte to the response of the known amount of the SIL standard, a highly accurate and precise quantification can be achieved, even in complex matrices where significant signal variability may occur. nih.govresearchgate.netnih.gov This makes the use of SIL standards particularly crucial for the reliable trace-level quantification of potentially genotoxic impurities like this compound.

Metabolic Transformation Pathways Relevant to Desmethyl 2n Nitroso Mirtazapine Precursors

Mirtazapine (B1677164) Demethylation Pathways in Biological Systems (In Vitro and Animal Models)

Mirtazapine is subject to extensive metabolism in biological systems. Key transformation pathways include 8-hydroxylation, N-demethylation, and N-oxidation. doi.org In humans, the primary routes of metabolism involve demethylation and hydroxylation, followed by conjugation. nih.gov Studies in rats have indicated that the in vivo metabolic profile of mirtazapine can differ from that observed in other species, including humans, with lower oral bioavailability. nih.gov

The biotransformation of mirtazapine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Several specific CYP isozymes have been identified as key players in its metabolism.

CYP3A4: This enzyme is a major contributor to the N-demethylation of mirtazapine. doi.orgbiomol.comcaymanchem.com In vitro studies using human liver microsomes have demonstrated that CYP3A4 is responsible for more than 50% of N-demethylation, particularly at lower, clinically relevant concentrations of mirtazapine. doi.orgnih.gov The use of ketoconazole (B1673606), a known CYP3A inhibitor, significantly reduces the formation of desmethyl mirtazapine. doi.orgnih.gov

CYP1A2: This isozyme also participates in mirtazapine metabolism. nih.gov It contributes to N-demethylation, particularly at concentrations relevant to in vivo conditions, and is also involved in N-oxidation. doi.org The metabolic activity of CYP1A2 can be influenced by external factors such as smoking, which has been shown to result in lower serum concentrations of mirtazapine. nih.gov

The relative contributions of these enzymes can vary depending on the concentration of mirtazapine. At an anticipated in vivo liver concentration of 2 μM, N-demethylation contributes approximately 35% to the total biotransformation of mirtazapine. doi.orgnih.gov

Key Cytochrome P450 Enzymes in Mirtazapine N-Demethylation

EnzymePrimary Role in Mirtazapine MetabolismContribution to N-DemethylationSupporting Evidence
CYP3A4Major contributor to N-demethylation and N-oxidation. doi.orgnih.govAccounts for >50% of desmethyl mirtazapine formation at concentrations <1 μM. doi.orgnih.govInhibition by ketoconazole reduces metabolite formation. doi.orgnih.gov
CYP2D6Major contributor to 8-hydroxylation. doi.orgnih.govIndirectly influences overall clearance; genetic polymorphisms affect metabolite levels. nih.govGenotype correlates with steady-state concentrations of S(+)-N-desmethylmirtazapine. nih.gov
CYP1A2Contributes to N-demethylation and N-oxidation. doi.orgnih.govContributes approximately 45% to the reaction at in vivo concentrations. doi.orgInvolvement in overall clearance; influenced by factors like smoking. nih.gov

Desmethyl mirtazapine is well-established as a primary and major metabolite of mirtazapine. doi.orgnih.gov It is formed through the direct N-demethylation of the parent compound, a reaction catalyzed mainly by CYP3A4 and to a lesser extent by other CYP enzymes. doi.orgbiomol.comcaymanchem.com In quantitative terms, desmethyl mirtazapine accounts for about 25% of the excreted dose of mirtazapine. doi.org Though it is the only pharmacologically active metabolite, its potency is significantly lower than that of mirtazapine itself. doi.org

General Biotransformation of N-Nitroso Compounds (In Vitro and Animal Studies)

N-nitroso compounds are a class of chemicals that can undergo extensive biotransformation in biological systems. These metabolic processes are critical as they can lead to the formation of reactive intermediates. In vitro models using human cells and tissues, as well as animal studies, have been instrumental in elucidating these pathways. nih.govnih.gov For instance, diethylnitrosamine (DEN), a potent carcinogen, is known to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of alkylating agents. mdpi.com

The enzymatic biotransformation of N-nitroso compounds is a key area of study, as it often represents a metabolic activation step.

Cytochrome P450-Mediated Metabolism: CYP enzymes are central to the metabolism of many N-nitrosamines. mdpi.com The metabolic process often involves α-hydroxylation, which is an oxidative reaction occurring on the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that can decompose to yield reactive electrophiles, such as alkyldiazonium ions, which are capable of modifying cellular macromolecules like DNA. nih.govmdpi.com

Other Enzymatic Pathways: Beyond CYP-mediated reactions, the field of "NNzymes" (enzymes that form N-N bonds) is emerging, highlighting the diverse enzymatic machinery capable of synthesizing and transforming compounds with nitrogen-nitrogen bonds, including N-nitroso compounds. acs.orgresearchgate.net

In addition to enzymatic catalysis, N-nitroso compounds can also undergo non-enzymatic transformations under certain physiological conditions. These processes can be influenced by the chemical environment, such as pH. For example, the reaction of nicotine (B1678760) with nitrite (B80452) to form N-nitroso compounds like NNK is favored at an acidic pH between 3.4 and 4.5. mdpi.com While enzymatic catalysis often relies on transition-state stabilization, non-enzymatic reactions are governed by the inherent chemical properties of the molecule and its surrounding medium. nih.gov The study of non-enzymatic reactions provides a baseline for understanding the rate enhancement and specificity conferred by enzymes. nih.gov

Biotransformation Pathways of N-Nitroso Compounds

Pathway TypeKey MechanismsMediators/ConditionsSignificance
Enzymaticα-hydroxylation, Oxidative DemethylationCytochrome P450 enzymes (e.g., in liver microsomes). mdpi.comMetabolic activation to reactive intermediates. nih.govmdpi.com
Non-EnzymaticChemical decomposition, pH-dependent reactions.Acidity (e.g., gastric environment), chemical instability. nih.govmdpi.comFormation of N-nitroso compounds from precursors without enzymatic aid. mdpi.com

Impurity Profiling and Control Strategies in Pharmaceutical Development and Manufacturing

Identification of Formation Sources of Desmethyl 2N-Nitroso Mirtazapine (B1677164)

The formation of N-nitrosamine impurities, such as Desmethyl 2N-Nitroso Mirtazapine, is a significant concern in the pharmaceutical industry. These impurities typically arise from the reaction of secondary or tertiary amines with nitrosating agents, like nitrites. pharmaexcipients.comnih.gov The specific amine precursor for this impurity is Desmethylmirtazapine, a primary metabolite of the active pharmaceutical ingredient (API), Mirtazapine. fda.govwikipedia.org The presence of this precursor, in conjunction with nitrosating agents from various sources, can lead to the generation of this compound during manufacturing or storage.

Impurities from Raw Materials and Excipients

A primary pathway for the introduction of nitrosating agents into a drug product is through contaminated raw materials and, most notably, pharmaceutical excipients. ijpsjournal.comroquette.com Excipients, which can constitute up to 90% of a final drug formulation, are a significant potential source of nitrite (B80452) impurities. roquette.com Mirtazapine tablet formulations commonly include excipients such as lactose, corn starch, magnesium stearate, and colloidal silicon dioxide, any of which can contain trace levels of nitrites. fda.gov

The risk of forming this compound emerges when the Mirtazapine API contains its precursor, Desmethylmirtazapine, as an impurity, which then reacts with nitrites from the excipients during the formulation process or throughout the product's shelf life. pharmaexcipients.com The variability in nitrite levels across different excipients and even between different suppliers of the same excipient is a well-documented challenge. pharmaexcipients.com

Table 1: Potential Nitrite Sources in Pharmaceutical Excipients This table outlines common excipients and their potential to introduce nitrite impurities, which are key reactants in the formation of N-nitrosamines.

Excipient TypeRole in FormulationPotential for Nitrite Contamination
Fillers/Binders (e.g., Lactose, Microcrystalline Cellulose)Provide bulk and aid in tablet compressionCan contain varying levels of nitrite impurities depending on the source and processing.
Disintegrants (e.g., Corn Starch)Help the tablet break apart in the digestive tractMay introduce trace amounts of nitrites.
Lubricants (e.g., Magnesium Stearate)Prevent ingredients from sticking to manufacturing equipmentGenerally considered a lower risk, but still requires assessment.
Glidants (e.g., Colloidal Silicon Dioxide)Improve the flowability of the powder mixtureRisk assessment is necessary as with all other excipients.

Process-Related Byproducts during Active Pharmaceutical Ingredient Synthesis

The synthesis of the Mirtazapine API is a multi-step process where impurities can be introduced or generated. Desmethylmirtazapine, the direct precursor to the nitrosamine (B1359907), can be formed as a process-related byproduct during Mirtazapine synthesis. fda.govwikipedia.org The manufacturing process itself can be a source of nitrosating agents, which may be present in recycled solvents, reagents, or water, or introduced via cross-contamination from other processes run on the same equipment. fda.govefpia.eu

If Desmethylmirtazapine is formed as an intermediate or byproduct, its reaction with any nitrosating agents present under specific process conditions (e.g., acidic pH) can lead to the in-situ formation of this compound. zamann-pharma.comyoutube.com For instance, many synthetic routes for Mirtazapine involve a cyclization step using strong acids, which can create an environment conducive to nitrosation. justia.com

Table 2: Potential Impurity Formation in Mirtazapine API Synthesis This table highlights key stages in a representative Mirtazapine synthesis and the potential for the formation of the Desmethylmirtazapine precursor.

Synthesis StageDescriptionPotential for Precursor (Desmethylmirtazapine) Formation
Starting Material Synthesis Preparation of key precursor molecules.Starting materials may contain related amine impurities.
Condensation/Coupling Assembling the core structure of Mirtazapine.Incomplete methylation or side reactions could yield Desmethylmirtazapine.
Cyclization Formation of the final tetracyclic ring system, often under acidic conditions. justia.comSide reactions or impurities in intermediates can lead to the precursor.
Purification Isolation and purification of the final Mirtazapine API (e.g., crystallization).If not effectively removed, Desmethylmirtazapine can remain as a process-related impurity in the final API.

Degradation Products during Drug Product Storage and Formulation

The formation of this compound is not limited to the API synthesis. It can also occur within the finished drug product during storage. Mirtazapine is known to degrade under certain stress conditions, including in acidic, alkaline, and oxidative environments. isca.me A major metabolic and potential degradation pathway for Mirtazapine is N-demethylation, which yields Desmethylmirtazapine. fda.govwikipedia.org

This degradation can happen over the product's shelf life, generating the amine precursor within the tablet or capsule. This newly formed Desmethylmirtazapine can then react with nitrite impurities present in the excipients, leading to the gradual formation of the nitrosamine impurity. fda.gov The kinetics of this reaction are often accelerated by factors such as elevated temperature, humidity, and acidic pH within the formulation's micro-environment. fda.govacs.org

Table 3: Mirtazapine Degradation Profile and Precursor Formation This table summarizes how different conditions can affect Mirtazapine stability and potentially lead to the formation of its nitrosamine precursor, based on general principles of drug degradation. isca.me

Stress ConditionEffect on MirtazapineFormation of Desmethylmirtazapine
Acidic Hydrolysis Degradation observed. isca.meN-demethylation is a possible degradation pathway.
Alkaline Hydrolysis Significant degradation observed. isca.meCan promote demethylation reactions.
**Oxidation (e.g., H₂O₂) **Degradation occurs, especially with heat. isca.meN-demethylation can be an oxidative process.
Photolytic Slight degradation observed. isca.meCan contribute to the formation of various degradants.
Thermal Degradation possible at elevated temperatures.Can accelerate all other degradation pathways.

Mitigation and Prevention Strategies for N-Nitrosamine Impurities

Regulatory bodies like the FDA have outlined a three-step mitigation strategy for manufacturers, which includes risk assessment, confirmatory testing, and implementing changes to prevent or reduce nitrosamine impurities. fda.gov Effective mitigation focuses on understanding the root causes of formation and implementing targeted control strategies throughout the product lifecycle.

Controlled Selection and Quality of Excipients

Given that nitrites in excipients are a primary risk factor, a crucial prevention strategy is to control the quality of these materials. roquette.comcomplexgenerics.org This involves a multi-faceted approach to excipient selection and management.

Supplier Qualification: Implementing a robust supplier qualification program is essential. fda.gov This includes assessing different suppliers for the same excipient, as nitrite levels can vary significantly, and selecting those who can consistently provide low-nitrite materials. pharmaexcipients.com

Excipient Testing: Manufacturers should consider testing excipients for nitrite content as part of their risk assessment and incoming material inspection process. roquette.com This provides critical data for predicting and controlling potential nitrosamine formation.

Formulation Design: Research has shown that careful selection of excipient suppliers can dramatically reduce nitrosamine formation—in some cases by as much as 89%. pharmaexcipients.com This highlights the importance of considering impurity profiles during the initial formulation design.

Table 4: Interactive Model of Excipient Selection Impact on Nitrosamine Formation This interactive table demonstrates how selecting an excipient supplier with lower nitrite levels can significantly de-risk a formulation. Note: This is an illustrative model based on principles described in the literature. pharmaexcipients.com

ParameterScenario A: Standard ExcipientScenario B: Low-Nitrite Excipient
Assumed Nitrite in Critical Excipient High (e.g., 500 ppb)Low (e.g., 50 ppb)
Assumed Amine Precursor Level Constant (e.g., 10 ppm)Constant (e.g., 10 ppm)
Calculated Potential Nitrosamine Formation High RiskLow Risk
Reduction in Nitrosamine Risk -~90%

Optimization of Synthetic Processes and In-Process Controls

Controlling nitrosamine formation at the source requires optimizing the API manufacturing process and implementing stringent in-process controls. zamann-pharma.comcomplexgenerics.org

Process Optimization: The synthetic route should be designed to avoid conditions that favor nitrosation, such as highly acidic environments, where possible. zamann-pharma.comyoutube.com This includes carefully controlling pH, temperature, and reaction times.

Raw Material Control: Scrutinizing all raw materials, intermediates, and solvents used in the synthesis for the presence of amines and nitrosating agents is critical to prevent their introduction into the process stream. zamann-pharma.com

Formulation-Based Mitigation: Incorporating inhibitors into the final drug product formulation is an effective strategy. Antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can act as nitrite scavengers, preventing them from reacting with the amine precursor. fda.govbroadcastmed.com Additionally, adjusting the formulation's micro-environment to a neutral or basic pH can significantly slow the kinetics of the nitrosation reaction. fda.gov

Purge and Removal: Implementing purification steps designed to effectively remove the Desmethylmirtazapine precursor if it is formed as a byproduct during synthesis is a key control measure. efpia.eulactalisingredients.com

Table 5: Summary of Mitigation and Prevention Strategies This table outlines key strategies to prevent the formation of this compound.

StrategyMechanism of ActionImplementation Stage
Select Low-Nitrite Excipients Reduces the concentration of the nitrosating agent reactant. roquette.comFormulation Development, Raw Material Sourcing
Add Antioxidants (e.g., Ascorbic Acid) Scavenges nitrites, making them unavailable for the nitrosation reaction. fda.govbroadcastmed.comDrug Product Formulation
Adjust Formulation pH The nitrosation reaction is significantly slower at neutral or basic pH. fda.govDrug Product Formulation
Optimize API Synthesis Conditions Avoids process conditions (e.g., low pH, high temp) that promote nitrosation. zamann-pharma.comAPI Process Development & Manufacturing
Implement Downstream Purification Removes the amine precursor (Desmethylmirtazapine) from the API. efpia.eulactalisingredients.comAPI Manufacturing

Application of Scavenging Agents for Nitrosating Species

Nitrosating species, such as nitrite salts and nitrogen oxides (NOx), are precursors to the formation of nitrosamines. ondrugdelivery.comondrugdelivery.com One effective control strategy is the use of scavenging agents that can react with and neutralize these nitrosating species, thereby inhibiting the formation of nitrosamines like this compound. dsm-firmenich.com

Commonly Used Scavenging Agents:

A variety of compounds have been investigated for their ability to scavenge nitrosating agents. These can be broadly categorized as:

Antioxidants: Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-known antioxidants that have demonstrated effectiveness in inhibiting nitrosamine formation. researchgate.netcontractpharma.com Ascorbic acid is particularly effective in aqueous and weakly acidic conditions, where it can convert nitrosating agents into nitric oxide (NO). contractpharma.com

Amino Acids: Certain amino acids have also shown potential as nitrite scavengers. researchgate.net

Other Functional Excipients: Various other substances are being explored for their scavenging properties when included in drug formulations. dsm-firmenich.com

Mechanism of Action:

Scavenging agents work by competing with the secondary or tertiary amine for the nitrosating agent. For instance, ascorbic acid can reduce nitrous acid and other nitrosating species, preventing them from reacting with the amine functionality present in the drug substance or its precursors. contractpharma.com

A study on mitigating N-nitrosamine formation highlighted the importance of incorporating nitrite scavengers directly into drug product formulations. researchgate.net The research outlined key considerations for their inclusion and discussed the mechanisms by which they inhibit nitrosamine formation. researchgate.net

Table 1: Examples of Nitrosating Agent Scavengers

Scavenger TypeExample CompoundMechanism of Action
AntioxidantAscorbic Acid (Vitamin C)Reduces nitrosating agents (e.g., N₂O₃, H₂NO₂⁺) to nitric oxide (NO). contractpharma.com
Antioxidantα-Tocopherol (Vitamin E)Inhibits nitrosation reactions. researchgate.netcontractpharma.com
Amino AcidsVariousCompete with amines for nitrosating agents. researchgate.net

Implementation of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. europa.eunih.gov The implementation of QbD principles is crucial for effectively controlling impurities like this compound.

Key Elements of a QbD Approach for Impurity Control:

Risk Assessment: A thorough risk assessment is the first step in identifying potential sources of nitrosamine impurities. qbdgroup.com This involves evaluating raw materials, manufacturing processes, and storage conditions. fda.govqbdgroup.com For this compound, this would include assessing the potential for the presence of the desmethyl mirtazapine precursor and sources of nitrosating agents.

Process Understanding: A deep understanding of the manufacturing process is essential to identify critical process parameters (CPPs) that could influence the formation of nitrosamine impurities. This knowledge allows for the development of a robust control strategy.

Control Strategy: Based on the risk assessment and process understanding, a comprehensive control strategy is developed. This may include:

Sourcing high-quality raw materials with low levels of nitrite impurities. fda.gov

Optimizing process conditions to minimize the formation of nitrosamines.

Implementing in-process controls and real-time monitoring. europa.eu

Utilizing scavenging agents as discussed in the previous section. researchgate.net

Continuous Improvement: QbD is an iterative process that involves continuous monitoring and improvement of the manufacturing process and control strategy to ensure consistent product quality. europa.eu

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System) provide a framework for implementing QbD. europa.eu

Table 2: QbD Principles for Nitrosamine Impurity Control

QbD PrincipleApplication to this compound Control
Risk Assessment Identify and evaluate risks of desmethyl mirtazapine reacting with nitrosating agents from raw materials or process conditions. qbdgroup.com
Process Understanding Determine critical process parameters (e.g., temperature, pH, reaction time) that affect impurity formation.
Control Strategy Implement controls on raw materials, optimize process parameters, and consider the use of scavengers. fda.govresearchgate.net
Lifecycle Management Continuously monitor the process and product to ensure ongoing control of the impurity. europa.eu

Stability Studies and Pharmaceutical Product Quality Considerations

Stability studies are a critical component of ensuring the quality and safety of pharmaceutical products throughout their shelf life. youtube.com For drugs susceptible to nitrosamine formation, these studies are essential to evaluate the potential for impurity levels to increase over time. acs.org

Key Considerations for Stability Studies:

Forced Degradation Studies: These studies are conducted under stressed conditions (e.g., heat, humidity, light) to identify potential degradation products, including nitrosamines. acs.org This helps to understand the degradation pathways and the propensity of the drug product to form this compound.

Long-Term and Accelerated Stability Testing: Drug products are stored under specified long-term and accelerated conditions to monitor the levels of impurities over the proposed shelf life. acs.org This data is crucial for establishing appropriate storage conditions and expiry dates.

Packaging Evaluation: The choice of packaging can also influence the formation of nitrosamines. ondrugdelivery.com Stability studies should consider the impact of the packaging system on impurity levels. Innovative packaging technologies that incorporate scavenging materials are also being developed. ondrugdelivery.comcontractpharma.com

In-Use Stability: For multi-dose products, in-use stability studies may be necessary to assess the potential for nitrosamine formation after the container is opened. nih.gov

Regulatory guidance emphasizes the need for manufacturers to conduct confirmatory testing if a risk of nitrosamine formation is identified. fda.gov This testing should be part of the stability program to ensure that the drug product remains within acceptable limits for nitrosamine impurities throughout its lifecycle. youtube.com The unexpected finding of nitrosamines in some drug products has underscored the importance of a comprehensive risk assessment strategy for all pharmaceutical products. fda.gov

Computational and Theoretical Investigations of Desmethyl 2n Nitroso Mirtazapine

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of modern chemical research, enabling the visualization and analysis of a compound's three-dimensional structure. Conformational analysis, a key component of this, explores the different spatial arrangements of atoms in a molecule and their relative stabilities. For a molecule like Desmethyl 2N-Nitroso Mirtazapine (B1677164), understanding its preferred conformation is crucial for predicting its interaction with biological systems and its potential formation pathways.

Structural Conformation and Conformational Stability

Detailed studies on the structural conformation and conformational stability of Desmethyl 2N-Nitroso Mirtazapine are not available in the current body of scientific literature. Such an investigation would typically involve computational methods to identify the most stable three-dimensional shapes of the molecule. The data presented in public chemical databases is generally limited to basic computed properties and does not constitute a full conformational analysis.

Table 1: Computed Molecular Properties of this compound-d6 (Note: This data is from publicly available databases and does not represent a dedicated research study on conformational analysis.)

PropertyValueSource
Molecular FormulaC₁₆H₁₀D₆N₄OPubChem nih.gov
Molecular Weight286.36 g/mol PubChem nih.gov
XLogP33.2PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count5PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov

Prediction of Reactivity and Potential Formation Pathways

Predicting the reactivity and potential formation pathways of this compound through computational means would involve analyzing its electronic structure and identifying sites susceptible to chemical reaction. While general mechanisms of nitrosamine (B1359907) formation are well-understood, a specific predictive study for this compound has not been published. Such a study would be invaluable for understanding the conditions under which this impurity might form from its parent compound, mirtazapine.

Regulatory Framework and Compliance in Pharmaceutical Quality Control

International Council for Harmonisation (ICH) Guidelines for Impurities (e.g., ICH Q3, ICH M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a framework for the control of impurities in drug substances and drug products.

ICH Q3A(R2) and Q3B(R2): These guidelines address impurities in new drug substances and new drug products, respectively. europa.eueuropa.eugmp-compliance.orggmp-compliance.orgich.orgich.orgtga.gov.aueuropa.eu They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgtuwien.ac.atjpionline.org For Desmethyl 2N-Nitroso Mirtazapine (B1677164), these guidelines would necessitate its identification and characterization if it exceeds the specified thresholds. ich.orgtuwien.ac.at The guidelines also require a rationale for the inclusion or exclusion of impurities in the drug substance and product specifications. ich.orgeuropa.eutuwien.ac.at

ICH M7(R2): This guideline specifically focuses on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgfda.govtga.gov.aubiopharminternational.com N-nitrosamines are classified as a "cohort of concern" due to their known mutagenic and carcinogenic properties. fda.govqbdgroup.comijnrd.org Therefore, the presence of Desmethyl 2N-Nitroso Mirtazapine would trigger a rigorous risk assessment under ICH M7. europa.euich.org The guideline outlines a risk-based approach to control these impurities, often to a level associated with a negligible risk, known as the Threshold of Toxicological Concern (TTC). biopharminternational.com For known carcinogens, a compound-specific acceptable intake (AI) is established. europa.eufda.gov

GuidelineFocusRelevance to this compound
ICH Q3A(R2) Impurities in New Drug SubstancesEstablishes thresholds for reporting, identification, and qualification of impurities like this compound in the active pharmaceutical ingredient. europa.eugmp-compliance.orgich.orgtuwien.ac.atjpionline.org
ICH Q3B(R2) Impurities in New Drug ProductsAddresses degradation products and impurities in the final drug product, which could include this compound formed during manufacturing or storage. europa.eugmp-compliance.orgich.orgtga.gov.aueuropa.eu
ICH M7(R2) DNA Reactive (Mutagenic) ImpuritiesClassifies N-nitrosamines as a "cohort of concern" requiring stringent control. fda.govqbdgroup.comijnrd.org Mandates a thorough risk assessment and the establishment of an acceptable intake (AI) limit for this compound to mitigate carcinogenic risk. europa.euich.orgfda.govbiopharminternational.com

Specific Guidance from Regulatory Agencies (e.g., FDA, EMA, USP) on Nitrosamine (B1359907) Impurities

In response to the discovery of nitrosamine impurities in several drug products, regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP) have issued specific guidance. europa.eufda.govfederalregister.govbasciences.com

FDA: The FDA has issued guidance for the industry on the control of nitrosamine impurities in human drugs. fda.govfda.govfederalregister.gov This guidance recommends a three-step process for manufacturers: risk assessment, confirmatory testing if a risk is identified, and implementation of changes to prevent or reduce nitrosamine impurities. fda.govaapsnewsmagazine.org The FDA also maintains a web page with updated information on recommended acceptable intake (AI) limits for various nitrosamine impurities. fda.govraps.orgfda.gov

EMA: The EMA has also provided detailed guidance for marketing authorization holders, requiring them to conduct risk evaluations to identify products at risk of N-nitrosamine formation. europa.eueuropa.euslideshare.net If a risk is identified, confirmatory testing is required. europa.eupublications.gc.ca The EMA emphasizes a precautionary approach to mitigate the risk of nitrosamine impurities during the manufacturing process. slideshare.net

USP: The USP has developed General Chapter <1469> on nitrosamine impurities, which provides guidance on risk assessment, control strategies, and analytical procedures for detecting and quantifying these impurities. basciences.comshimadzu.com.sguni-onward.com.twusp.org The chapter lists acceptable intake limits for several common nitrosamines. basciences.com

These regulatory bodies work in collaboration to harmonize their approaches and share information to ensure the safety and quality of the global drug supply. fda.gov

Methodologies for Risk Assessment of N-Nitrosamine Impurities (from a chemical process perspective)

A thorough risk assessment is the cornerstone of controlling N-nitrosamine impurities. qbdgroup.comaapsnewsmagazine.org From a chemical process perspective, the risk assessment for this compound would involve a comprehensive evaluation of the entire manufacturing process of mirtazapine.

Key aspects of the risk assessment include:

Identification of Potential Sources of Nitrosating Agents and Amines: This involves scrutinizing all raw materials, starting materials, intermediates, reagents, solvents, and catalysts used in the synthesis of the active pharmaceutical ingredient (API) and the formulation of the drug product. aapsnewsmagazine.orgzamann-pharma.comsimsonpharma.com The presence of secondary or tertiary amines in the mirtazapine structure or its precursors, along with potential sources of nitrites (e.g., in excipients or from the degradation of nitro-containing compounds), creates a potential for the formation of this compound. fda.govmavenrs.com

Evaluation of Process Conditions: The risk assessment must consider reaction conditions such as temperature, pH, and the presence of catalysts that could facilitate the nitrosation reaction. simsonpharma.commavenrs.com Acidic conditions, in particular, can promote the formation of nitrous acid from nitrite (B80452) salts, which is a key nitrosating agent. fda.govmavenrs.com

Analysis of Degradation Pathways: The potential for this compound to form as a degradation product during storage of the drug substance or drug product must also be evaluated. ich.orgeuropa.euaapsnewsmagazine.org

Assessment of Manufacturing Equipment and Packaging: The risk assessment should also consider the potential for contamination from manufacturing equipment and leaching from packaging materials. aapsnewsmagazine.orgsimsonpharma.comkhlaw.com

Risk FactorDescription
Raw Materials Presence of secondary/tertiary amines and nitrosating agents (e.g., nitrites) in starting materials, reagents, or solvents. aapsnewsmagazine.orgzamann-pharma.comsimsonpharma.com
Process Conditions Acidic pH, elevated temperatures, and certain catalysts can promote the formation of nitrosamines. simsonpharma.commavenrs.com
Degradation The drug substance or excipients may degrade over time to form nitrosamine impurities. ich.orgeuropa.euaapsnewsmagazine.org
Cross-Contamination Contamination from shared equipment or processing lines. europa.eu
Packaging Materials Leaching of nitrosamines or nitrosating agents from container closure systems. simsonpharma.comkhlaw.com

Mandated Control Strategies and Analytical Testing Requirements

Following a risk assessment that identifies a potential for the presence of this compound, regulatory guidelines mandate the implementation of control strategies and analytical testing. europa.eukhlaw.com

Control Strategies: The primary goal of control strategies is to prevent or reduce the formation of nitrosamine impurities to a level at or below the acceptable intake (AI) limit. ijnrd.orgkhlaw.com

Process Optimization: This may involve modifying the manufacturing process to avoid conditions that favor nitrosamine formation, such as adjusting pH or temperature. zamann-pharma.comsimsonpharma.comkhlaw.com

Raw Material Control: Sourcing high-purity raw materials and implementing stringent specifications for incoming materials can minimize the introduction of precursors. zamann-pharma.comkhlaw.com

Use of Inhibitors: In some cases, antioxidants like ascorbic acid or alpha-tocopherol (B171835) may be added to the formulation to inhibit the nitrosation reaction. zamann-pharma.com

Formulation Redesign: If necessary, the drug product may be reformulated to use excipients with lower nitrite content. zamann-pharma.com

Analytical Testing: Confirmatory testing is required to determine the actual level of this compound in the drug product. publications.gc.capacelabs.com

Methodology: Highly sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are typically required to detect and quantify nitrosamines at the trace levels specified by regulatory agencies. mavenrs.commeasurlabs.compmda.go.jp

Validation: The analytical methods used must be properly validated to ensure their accuracy, precision, and reliability. fda.govpacelabs.com

Specifications: If testing confirms the presence of this compound above a certain threshold (often 10% of the AI limit), a specification for this impurity must be included in the drug product release testing. khlaw.com

Control MeasureDescription
Process Optimization Modifying reaction conditions (e.g., pH, temperature) to disfavor nitrosamine formation. zamann-pharma.comsimsonpharma.comkhlaw.com
Raw Material Qualification Establishing strict controls and testing for nitrosamine precursors in raw materials. zamann-pharma.comkhlaw.com
Use of Scavengers/Inhibitors Adding substances that react with nitrosating agents to prevent nitrosamine formation. zamann-pharma.com
Analytical Testing Employing validated, sensitive methods (e.g., LC-MS, GC-MS) for routine monitoring and batch release. mavenrs.commeasurlabs.compmda.go.jp
Setting Specifications Establishing limits for this compound in the drug substance and/or drug product. khlaw.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.